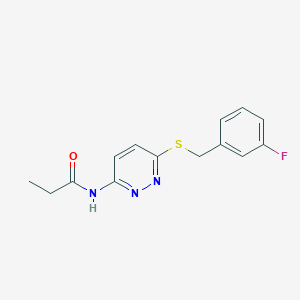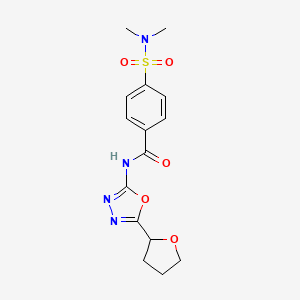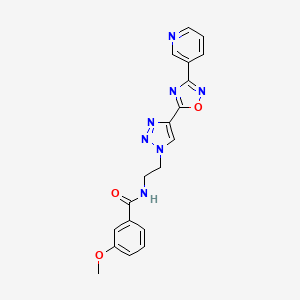
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide, also known as FLB-12, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Inhibition of α-glucosidase enzyme
This compound has been synthesized and screened for its inhibitory activities against the rat intestinal α-glucosidase enzyme . The in vitro results revealed that all the synthesized compounds were more potent than the clinically used drug, acarbose . This suggests potential applications in the treatment of diabetes mellitus, as the inhibition of α-glucosidase enzyme is an effective method for delaying glucose absorption in the digestive system and thereby suppressing postprandial hyperglycemia .
Potential Therapeutic Applications
While specific therapeutic applications are not mentioned, it is noted that this compound has gained significant attention in scientific research due to its potential therapeutic applications. This suggests that it may have uses in the development of new drugs or treatments, although further research would be needed to determine specific applications.
Mecanismo De Acción
Target of Action
The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .
Biochemical Pathways
The inhibition of α-glucosidase by N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose. This action results in a decrease in postprandial (after meal) blood glucose levels, which is beneficial in the management of type 2 diabetes mellitus .
Result of Action
The primary molecular effect of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is the inhibition of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion and subsequent glucose absorption . This action can help manage postprandial blood glucose levels, potentially offering therapeutic benefits in conditions like type 2 diabetes mellitus .
Propiedades
IUPAC Name |
N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-2-13(19)16-12-6-7-14(18-17-12)20-9-10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQVSARTSEYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)


![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)

![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)